Uperolein
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Overview
Description
Uperolein is a physalaemin-like endecapeptide, produced in the skin of the amphibians Uperoleia rugosa and Uperoleia marmorata . It is known for its spasmodic effects on both the gastrointestinal tract and longitudinal muscles . This compound acts as a tachykinin, binding to the neurokinin-1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uperolein can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels . The purified peptide is then lyophilized to obtain a stable, dry powder form .
Chemical Reactions Analysis
Types of Reactions
Uperolein undergoes various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Dithiothreitol (DTT) is used for reduction reactions.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Various this compound analogs with modified amino acid sequences.
Scientific Research Applications
Uperolein has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating gastrointestinal motility and muscle contractions
Industry: Utilized in the development of peptide-based drugs and as a reference compound in peptide synthesis.
Mechanism of Action
Uperolein exerts its effects by binding to the neurokinin-1 receptor, a G-protein-coupled receptor involved in various physiological processes . Upon binding, this compound activates intracellular signaling pathways that lead to muscle contractions and spasmodic effects . The primary molecular targets include the gastrointestinal tract and longitudinal muscles .
Comparison with Similar Compounds
Similar Compounds
Physalaemin: Another tachykinin with similar biological activity.
Substance P: A well-known neurokinin-1 receptor agonist with comparable effects.
Neurokinin A: Another member of the tachykinin family with similar receptor binding properties.
Uniqueness
Uperolein is unique due to its specific origin from the skin of Uperoleia species and its distinct amino acid sequence . Its selective binding to the neurokinin-1 receptor and potent spasmodic effects on gastrointestinal and longitudinal muscles set it apart from other tachykinins .
Properties
CAS No. |
55601-63-3 |
---|---|
Molecular Formula |
C57H79N13O16S |
Molecular Weight |
1234.4 g/mol |
IUPAC Name |
4-[2-[[4-amino-1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C57H79N13O16S/c1-30(2)24-37(52(81)64-35(48(59)77)20-23-87-4)63-46(74)29-60-50(79)38(26-33-14-16-34(71)17-15-33)66-53(82)39(25-32-10-6-5-7-11-32)65-49(78)31(3)61-51(80)40(27-44(58)72)67-54(83)42-12-9-22-70(42)57(86)41(28-47(75)76)68-55(84)43-13-8-21-69(43)56(85)36-18-19-45(73)62-36/h5-7,10-11,14-17,30-31,35-43,71H,8-9,12-13,18-29H2,1-4H3,(H2,58,72)(H2,59,77)(H,60,79)(H,61,80)(H,62,73)(H,63,74)(H,64,81)(H,65,78)(H,66,82)(H,67,83)(H,68,84)(H,75,76) |
InChI Key |
JPOQNRWDXRZJDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5 |
Origin of Product |
United States |
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